

# (S)-Isochroman-4-ol IUPAC name and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Isochroman-4-ol

Cat. No.: B15072195

[Get Quote](#)

## (S)-Isochroman-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(S)-Isochroman-4-ol**, a chiral heterocyclic compound, is a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the isochroman scaffold in various biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of its chemical identity, properties, and relevant experimental data.

### Chemical Identity and Properties

A definitive CAS Number for the (S)-enantiomer of isochroman-4-ol is not readily available in public databases. The racemic mixture of isochroman-4-ol is identified by the following:

Property	Value	Source
IUPAC Name	(4S)-3,4-dihydro-1H-isochroman-4-ol	N/A
CAS Number	20924-57-6 (for racemic mixture)	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	150.17 g/mol	[1]

## Experimental Protocols

While specific experimental protocols for the synthesis of **(S)-Isochroman-4-ol** are not widely published, the following sections detail general methodologies for the synthesis of isochroman-4-ols and the chiral separation of enantiomers, which are critical for obtaining the desired (S)-enantiomer.

### Synthesis of Racemic Isochroman-4-ol

A general method for the synthesis of isochroman-4-ols involves the reduction of the corresponding isochroman-4-one.

#### Protocol: Reduction of Isochroman-4-one

- Reaction Setup:** To a solution of isochroman-4-one in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) at a controlled temperature (typically 0 °C to room temperature), a reducing agent such as sodium borohydride (NaBH<sub>4</sub>) is added portion-wise.
- Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up:** The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic solvent is removed under reduced pressure.
- Extraction:** The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and filtered.

- Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield racemic isochroman-4-ol.

## Chiral Separation of Isochroman-4-ol Enantiomers

The separation of the (S)- and (R)-enantiomers of isochroman-4-ol can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Separation

- Column: A chiral stationary phase (CSP) column is used. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).
- Mobile Phase: A suitable mobile phase is selected. This is often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.
- Sample Preparation: A solution of racemic isochroman-4-ol is prepared in the mobile phase.
- Chromatographic Conditions:
  - Flow Rate: Typically 0.5 - 1.5 mL/min.
  - Temperature: The column temperature is maintained at a constant value, as it can influence the separation.
  - Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of the compound.
- Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (ee) of a sample can be determined by integrating the peak areas of the two enantiomers.

## Quantitative Data

Specific quantitative data for **(S)-Isochroman-4-ol**, such as optical rotation and detailed NMR spectra, are not readily available in the public domain. This information would typically be found in a publication detailing its enantioselective synthesis or chiral resolution, which could not be

located in the performed searches. For the racemic mixture, characteristic NMR and mass spectrometry data would be expected, but specific datasets for the pure enantiomer are needed for a comprehensive guide.

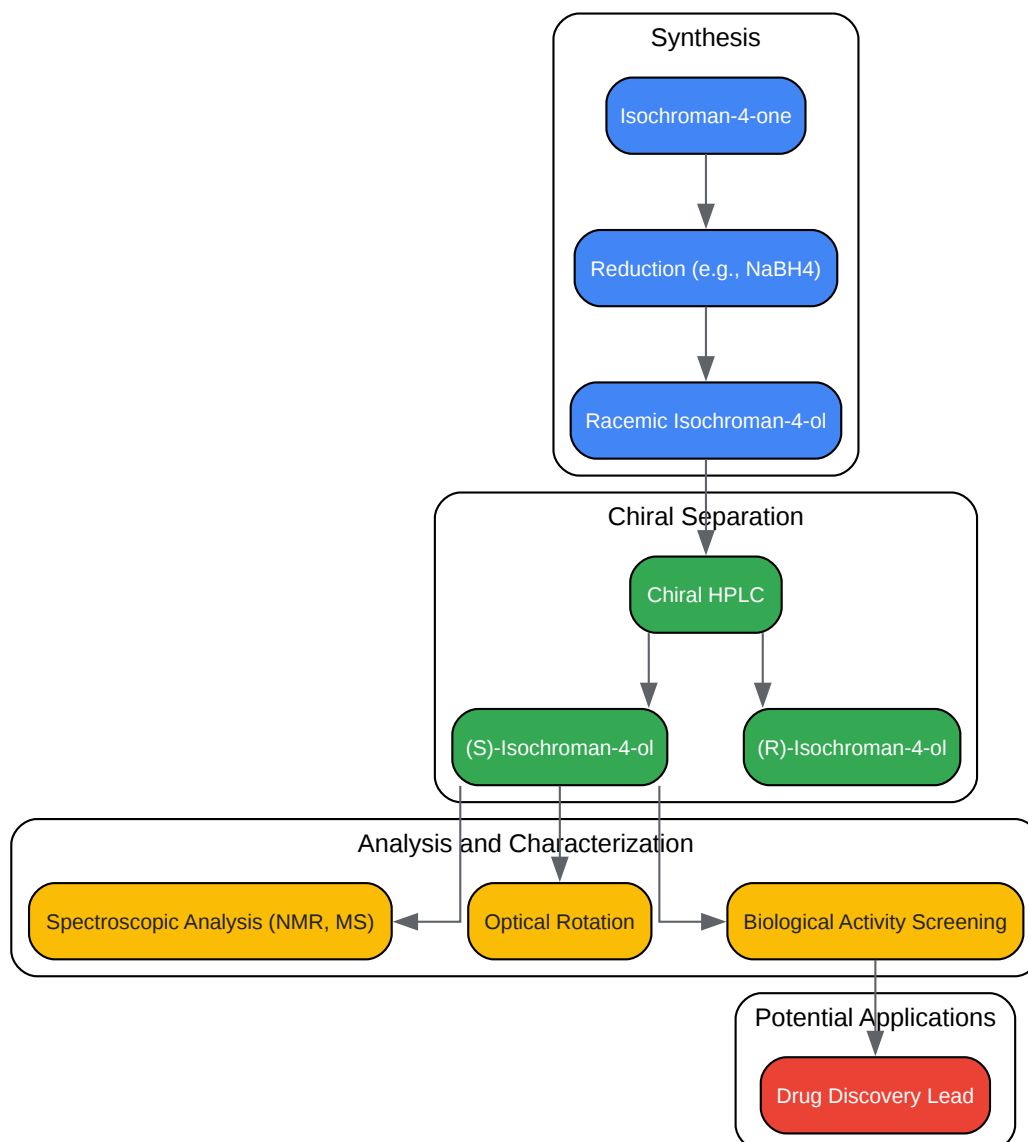
## Signaling Pathways and Biological Activity

There is a lack of specific information regarding the biological activity and involvement in signaling pathways of **(S)-Isochroman-4-ol**. However, the broader class of isochroman derivatives has been reported to exhibit a range of biological activities. Further research is required to elucidate the specific pharmacological profile of the (S)-enantiomer.

## Logical Relationships and Workflows

The following diagram illustrates the general workflow for obtaining and characterizing **(S)-Isochroman-4-ol**.

## Workflow for (S)-Isochroman-4-ol



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, separation, and analysis of **(S)-Isochroman-4-ol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Absolute configurations of isoflavan-4-ol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Isochroman-4-ol IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15072195#s-isochroman-4-ol-iupac-name-and-cas-number]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)